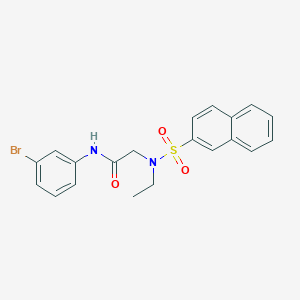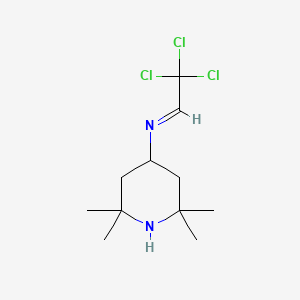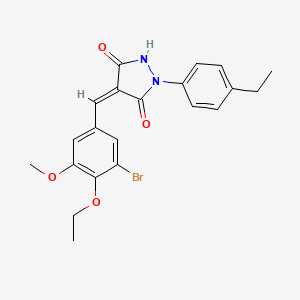
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the activation of soluble guanylate cyclase (sGC) in the smooth muscle cells of blood vessels. This results in the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and relaxation of the blood vessels. The anti-inflammatory properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 are thought to be due to the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to increase cGMP levels in smooth muscle cells, leading to vasodilation and relaxation of blood vessels. It has also been shown to inhibit the proliferation of smooth muscle cells, which may be beneficial in the treatment of PAH. Additionally, N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for sGC activation. This allows for the selective activation of the cGMP signaling pathway, without affecting other signaling pathways. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for the research of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One potential area of research is the development of new formulations or delivery methods to improve the pharmacokinetic properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Synthesis Methods
The synthesis of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of 3-bromoaniline with ethyl isocyanate to form N-(3-bromophenyl)urea. This intermediate is then reacted with 2-naphthylsulfonyl chloride in the presence of a base to yield the final product N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272.
Scientific Research Applications
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory bowel disease (IBD) and other inflammatory conditions.
properties
IUPAC Name |
N-(3-bromophenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-2-23(14-20(24)22-18-9-5-8-17(21)13-18)27(25,26)19-11-10-15-6-3-4-7-16(15)12-19/h3-13H,2,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVLXYMOOQMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino(imino)methyl]-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5113354.png)
![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5113358.png)
![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)
![7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B5113397.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5113410.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B5113411.png)
![methyl 3-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B5113419.png)
![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)
![2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)